4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide

Description

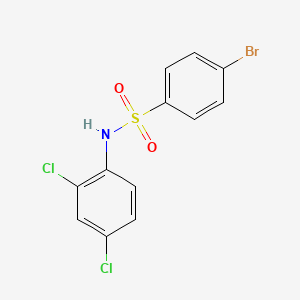

4-Bromo-N-(2,4-dichlorophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a bromine atom at the para position and an N-bound 2,4-dichlorophenyl group. This compound belongs to a class of sulfonamides known for their structural versatility and applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors . Its crystal structure has been resolved using X-ray crystallography, with SHELX software (SHELXL, SHELXS) frequently employed for refinement and validation . The molecule exhibits intermolecular hydrogen bonding (N–H···O and C–H···O interactions) and halogen-halogen (Br···Cl) contacts, which influence its packing in the solid state .

Properties

Molecular Formula |

C12H8BrCl2NO2S |

|---|---|

Molecular Weight |

381.1 g/mol |

IUPAC Name |

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8BrCl2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |

InChI Key |

USBMUJSWNATPBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation and Reduction: Formation of sulfonic acids or sulfinamides.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor . It has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Anticancer Properties : Specific studies have highlighted its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Inhibiting these enzymes can lead to reduced tumor proliferation .

The biological activity of 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide primarily involves:

- Inhibition of Carbonic Anhydrases : This compound has been shown to inhibit specific isoforms of carbonic anhydrases, which are linked to various cancers. The inhibition mechanism involves interaction with the active site of the enzyme, leading to reduced catalytic activity .

- Potential for Combination Therapies : It has been suggested that this compound could be used alongside other anticancer agents to enhance therapeutic efficacy against tumors expressing elevated levels of carbonic anhydrases .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. Its applications include:

- Synthesis of Specialty Chemicals : The compound can undergo various chemical reactions such as substitution and coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in materials science.

- Development of New Materials : Its unique chemical structure allows it to be utilized in developing specialty chemicals and materials with specific properties.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer cells when treated with this compound compared to control groups. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment .

Case Study 2: Pharmacokinetic Properties

Recent research focused on the pharmacokinetic properties of this compound revealed its interaction with human serum albumin (HSA), which is crucial for drug distribution in the bloodstream. The binding affinity was found to be moderate to strong, suggesting that it may have favorable pharmacokinetic characteristics for therapeutic use .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

4-Bromo-N-(4-Bromophenyl)Benzenesulfonamide

- Structure : Features dual bromine atoms at the para positions of both the benzenesulfonamide and the N-phenyl group.

- Crystal packing relies on Br···Br interactions instead of Br···Cl, leading to distinct lattice geometries .

4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide

4-Bromo-N-(2-Chlorophenyl)Benzenesulfonamide

- Structure : Chlorine at the ortho position of the N-phenyl group.

- Antibacterial activity against Staphylococcus aureus is reported, suggesting positional chlorine impacts bioactivity .

3,5-Dichloro-N-(2,4-Dichlorophenyl)Benzenesulfonamide

- Structure : Contains three chlorine atoms (2,4-dichlorophenyl and 3,5-dichlorobenzenesulfonamide).

- Key Differences :

Functional Group Variations

4-Bromo-N-(2,4,5-Trifluorophenyl)Benzenesulfonamide

- Structure : Trifluoromethyl substitution on the N-phenyl ring.

- Reported in high-purity formulations (95%) for pharmaceutical intermediates .

N-(2-Bromophenyl)-4-Methylbenzenesulfonamide

- Structure : Incorporates a methyl group on the benzenesulfonamide ring.

- Key Differences: Methyl substitution increases hydrophobicity, favoring interactions with nonpolar protein pockets. Crystallographic studies reveal twisted conformations due to steric clashes between methyl and bromine groups .

Biological Activity

4-Bromo-N-(2,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique chemical structure, which contributes to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.08 g/mol. The IUPAC name reflects its complex structure, which includes a sulfonamide group attached to a bromo- and dichlorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrCl2N2O2S |

| Molecular Weight | 365.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound primarily involves inhibition of specific enzymes such as carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including pH regulation and ion transport. Inhibitors of CAs have been explored for their therapeutic potential in treating cancer and other diseases due to their role in tumor growth and metastasis .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the activity of tumor-associated carbonic anhydrases (CA IX and CA XII), which are overexpressed in various cancers such as breast, lung, and pancreatic cancer .

Case Studies

- Study on Carbonic Anhydrase Inhibition : A study demonstrated that certain sulfonamides selectively inhibited CA IX and CA XII while having minimal effects on other isoforms. This selectivity is crucial for reducing side effects in cancer therapies .

- In Vitro Cytotoxicity : In vitro studies on related compounds showed cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that sulfonamides can exhibit antimicrobial activity. This is attributed to their ability to interfere with bacterial folate synthesis pathways by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other sulfonamide derivatives.

| Compound Name | Target Activity | IC50 (µM) |

|---|---|---|

| This compound | CA IX and CA XII inhibition | TBD |

| Sulfanilamide | Antimicrobial | 50 |

| Acetazolamide | CA inhibition | 0.5 |

Future Directions in Research

The ongoing exploration of this compound's biological activities suggests several future research avenues:

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects on cancer cells.

- Structure-Activity Relationship (SAR) : Investigating the SAR will help identify modifications that enhance potency or selectivity towards specific targets.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be critical for assessing the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.